“2-(chloromethyl)but-1-ene” is used as a building block in organic synthesis . It’s involved in several important chemical transformations, such as decarboxylation, hydrogenation, and transesterification reactions . The presence of cyclic carbonates in molecules with high biological potential is also displayed, together with the importance of these compounds in the preparation of materials such as urethanes, polyurethanes, and flame retardants .
The reaction mechanism of “3-chloro-2-methyl-1-propene” (a similar compound to “2-(chloromethyl)but-1-ene”) with OH radical was investigated . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .
1-Butene, 2-(chloromethyl)-, also known as 2-(chloromethyl)-1-butene, is a chlorinated hydrocarbon with the molecular formula CHCl and a molecular weight of approximately 104.58 g/mol. This compound features a butene backbone with a chloromethyl group attached to the second carbon atom. Its structural representation can be depicted using the SMILES notation: C=C(CC)CCl .
The compound is primarily characterized by its unsaturated carbon-carbon double bond, which contributes to its reactivity in various chemical processes. It is a colorless liquid at room temperature, with a boiling point of about 101°C and a density of 0.891 g/cm³ .
Currently, there is no documented information on the specific mechanism of action of 2-(chloromethyl)-1-butene in biological systems. However, the reactive chloromethyl group suggests potential for alkylating agents, which can modify biomolecules by attaching an alkyl group []. This property might be of interest for further research.
1-Butene, 2-(chloromethyl)- can be synthesized through several methods:
1-Butene, 2-(chloromethyl)- is utilized in various industrial applications:
Interaction studies involving 1-butene, 2-(chloromethyl)- focus on its reactivity with other chemical species. Research typically examines:
These studies contribute to safer handling practices and inform regulations regarding its use in industrial applications .
Several compounds share structural similarities with 1-butene, 2-(chloromethyl)-. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chlorobutane | CHCl | Straight-chain alkyl halide without double bond. |
2-Chlorobutane | CHCl | Similar structure but different position of Cl. |
Vinyl Chloride | CHCl | Simple vinyl compound; used in PVC production. |
Allyl Chloride | CHCl | Contains an allyl group; reactive in polymerization. |
1-Butene, 2-(chloromethyl)- is unique due to its combination of an unsaturated bond and a chloromethyl group, which enhances its reactivity compared to saturated analogs like chlorobutane. This dual functionality allows for diverse synthetic applications not available to simpler chlorinated hydrocarbons .
The history of chloroalkene chemistry traces back to the early 19th century, marking a significant chapter in the evolution of organic chemistry. The first formation of chlorine by electrolysis of brine was attributed to chemist William Cruikshank in 1800, although industrial-scale production only began in 1892. This development laid the groundwork for organochlorine chemistry that would eventually include compounds like 2-(chloromethyl)-1-butene.
The synthesis and study of chloroalkenes evolved significantly throughout the 20th century, with improved understanding of reaction mechanisms and stereochemistry. Initially, direct chlorination of alkenes resulted primarily in addition reactions rather than substitution. However, as mechanistic understanding improved, more selective methods were developed that allowed for precise placement of chlorine atoms, including at allylic positions like those found in 2-(chloromethyl)-1-butene.
Historically, the development of the chloralkali process provided the foundation for industrial production of chlorinated organic compounds. This process has been a primary industry in the United States, Western Europe, and Japan, becoming the principal source of chlorine during the 20th century. The availability of chlorine at industrial scale facilitated the development of diverse chlorinated organic compounds, including specialized chloroalkenes like 2-(chloromethyl)-1-butene.
Organochlorine compounds represent a critical class of molecules in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, polymers, and specialty materials. 2-(Chloromethyl)-1-butene belongs to the broader category of halocarbons, which are chemical compounds containing one or more carbon atoms linked by covalent bonds with halogen atoms. Within this category, chlorine-containing compounds (organochlorides) are the most common industrially used organohalides.
The scientific significance of 2-(chloromethyl)-1-butene lies in its unique structural features. Unlike simple chlorinated alkenes, this compound contains both a reactive terminal double bond and a chloromethyl group strategically positioned at the 2-carbon. This dual functionality creates distinct reactivity patterns that can be exploited in synthetic chemistry. The allylic positioning of the chloromethyl group introduces unique electronic effects that influence reactivity at both the double bond and the chlorinated carbon.
Within the broader context of organochlorine chemistry, compounds like 2-(chloromethyl)-1-butene serve as model systems for studying fundamental organic reaction mechanisms, particularly those involving allylic systems. These compounds help elucidate the interplay between steric and electronic effects in determining reaction outcomes, providing valuable insights for designing more complex synthetic transformations.
Current research involving 2-(chloromethyl)-1-butene follows several distinct trajectories. While not extensively documented in industrial applications, its structural attributes suggest significant potential in various fields. Contemporary research focuses on:
Synthetic methodology development - Researchers are exploring more efficient and selective methods for synthesizing 2-(chloromethyl)-1-butene and related compounds, particularly through catalytic approaches that offer enhanced regioselectivity.
Mechanistic studies - The compound serves as an excellent model for studying allylic chlorination mechanisms, providing insights into radical chemistry and substitution patterns.
Pharmaceutical applications - The unique functionality of 2-(chloromethyl)-1-butene makes it potentially valuable as a building block in pharmaceutical synthesis, where precise placement of functional groups is critical.
Polymer chemistry - As with related chloroalkenes such as allyl chloride, which is mainly converted to epichlorohydrin for plastics production, 2-(chloromethyl)-1-butene may find applications in specialized polymer systems.
Contemporary research increasingly focuses on sustainable approaches to chloroalkene chemistry, addressing environmental concerns associated with traditional chlorination methods. This includes exploration of catalytic systems that minimize waste and improve atom economy.
Research on 2-(chloromethyl)-1-butene employs diverse methodological approaches spanning synthesis, analysis, and computational studies. These methodologies provide complementary insights into the compound's properties and behavior.
Synthetic approaches for 2-(chloromethyl)-1-butene typically involve allylic chlorination reactions. The radical substitution mechanism follows a chain reaction pathway involving initiation, propagation, and termination steps. This process begins with the dissociation of chlorine molecules into chlorine radicals, followed by hydrogen abstraction from the allylic position, and culminates in the formation of the desired chlorinated product.
Analytical characterization of 2-(chloromethyl)-1-butene employs several spectroscopic techniques:
Computational methods increasingly complement experimental approaches, enabling prediction of reactivity patterns, optimization of reaction conditions, and exploration of transition states. These computational studies help guide experimental design and provide mechanistic insights that may be difficult to obtain through direct observation.
Catalytic methods for allylic chlorination represent an important methodological advance, as demonstrated in studies of related systems using Lewis acid catalysts with sodium hypochlorite as a chlorine donor. These approaches offer enhanced selectivity and efficiency compared to traditional free-radical chlorination methods.
The synthesis of 1-butene, 2-(chloromethyl)- through hydrochlorination of 2-methyl-2-butene represents one of the most established laboratory approaches . This method utilizes methylene chloride as a solvent with hydrogen chloride gas, demonstrating thermochemical favorability with an enthalpy of reaction of -14.12 ± 0.22 kilocalories per mole under liquid-phase conditions . The reaction proceeds through Markovnikov addition, where the hydrogen atom preferentially adds to the less substituted carbon center, ensuring regioselective formation of the desired chloromethyl product .
Optimization studies have revealed that solvent polarity and reaction temperature significantly influence both yield and selectivity . Gas chromatographic analysis using non-polar columns demonstrates retention indices ranging from 542 to 550 under isothermal conditions, providing reliable analytical monitoring for reaction progress . The use of squalane or polydimethylsiloxane stationary phases enables effective separation of constitutional isomers during purification processes .
Alternative synthetic pathways employ organometallic methodologies, particularly through methyl magnesium iodide reactions with allyl bromide [5]. This approach generates 1-butene derivatives through the formation of carbon-carbon bonds via nucleophilic substitution mechanisms [5]. The reaction proceeds optimally at temperatures around 70 degrees Celsius, with continuous removal of the alkene product to minimize isomerization side reactions [5].
The synthetic protocol involves initial preparation of the Grignard reagent in ethereal solution, followed by controlled addition of allyl bromide while maintaining elevated temperatures [5]. Product isolation requires careful separation from residual ether, unreacted halides, and organometallic byproducts through fractional distillation techniques [5].
Direct allylic chlorination provides another viable synthetic route utilizing potassium carbonate as a base in dichloromethane solvent systems . This methodology demonstrates particular sensitivity to reaction parameters, with base strength and solvent polarity critically affecting regioselectivity and byproduct formation patterns . The reaction mechanism involves radical intermediates that can undergo rearrangement processes, necessitating careful control of reaction conditions .
Synthesis Method | Reagents/Conditions | Yield (%) | Temperature (°C) | Reaction Time (h) |
---|---|---|---|---|
Hydrochlorination of 2-methyl-2-butene | Methylene chloride solvent, Hydrogen chloride | Not specified | Ambient | Variable |
Allylic chlorination with base | Potassium carbonate in dichloromethane | Variable, depends on regioselectivity | Room temperature | Several hours |
Grignard reaction with allyl bromide | Methyl magnesium iodide plus allyl bromide at 70°C | Moderate yields reported | 70 | Until gas generation stops |
The formation of 1-butene, 2-(chloromethyl)- exhibits favorable thermodynamic parameters with negative enthalpy changes indicating exothermic reaction profiles . The compound demonstrates a boiling point of 101 degrees Celsius at standard atmospheric pressure, with a correspondingly low flash point of 6.8 degrees Celsius [33]. These physical properties directly influence optimal reaction conditions and product handling requirements [33].
Density measurements indicate a value of 0.891 grams per cubic centimeter, while vapor pressure reaches 41.3 millimeters of mercury at 25 degrees Celsius [33]. The refractive index of 1.418 provides additional characterization parameters for product identification and purity assessment [33].
Research investigations into related hydrogenation processes reveal activation energies of approximately 15.5 ± 0.6 kilojoules per mole [21]. These kinetic parameters provide insights into temperature-dependent reaction rates and optimal operating conditions for synthetic transformations [21]. The reaction follows first-order kinetics with respect to hydrogen concentration and demonstrates inverse first-order dependence on substrate concentration [21].
Temperature studies conducted between 27 and 62 degrees Celsius demonstrate significant rate enhancements with increasing thermal energy [21]. The kinetic coefficient at 44 degrees Celsius reaches 4.6 ± 0.1 moles per kilogram per second, establishing baseline parameters for scale-up considerations [21].
Solvent selection critically influences both reaction rates and product distributions in synthetic pathways . Dichloromethane systems provide optimal polarity for chlorination reactions, while ethereal solvents prove essential for organometallic transformations [5]. The use of biphasic solvent systems, particularly combinations of dichloromethane and water, enables effective separation of products from reaction mixtures [10].
Parameter | Value | Unit | Reference/Source |
---|---|---|---|
Enthalpy of reaction (ΔrH°) | -14.12 ± 0.22 | kilocalories per mole | Thermochemical data |
Activation energy (hydrogenation) | 15.5 ± 0.6 | kilojoules per mole | Kinetic studies |
Boiling point | 101 | degrees Celsius at 760 millimeters mercury | Physical properties |
Flash point | 6.8 | degrees Celsius | Physical properties |
Density | 0.891 | grams per cubic centimeter | Physical properties |
Vapor pressure | 41.3 | millimeters mercury at 25 degrees Celsius | Physical properties |
Palladium-based catalytic systems demonstrate exceptional effectiveness in isomerization and hydrogenation reactions involving chloromethyl-substituted alkenes . These catalysts operate through π-allyl mechanisms with hydride complex formation, enabling selective transformation of starting materials to desired products . The catalytic cycle involves coordination of the alkene substrate, followed by oxidative addition and subsequent reductive elimination steps .
Research findings indicate that palladium complexes exhibit high selectivity for terminal alkene formation while minimizing undesired side reactions . The catalyst loading typically ranges from 1 to 5 mole percent, with reaction completion occurring within several hours under mild conditions .
Modified zeolite catalysts, particularly HZSM-5 variants, provide effective platforms for alkene transformation reactions . These materials demonstrate particular utility in industrial-scale processes where byproduct minimization represents a critical consideration . The zeolite framework provides shape selectivity while maintaining high catalytic activity through Brønsted acid sites [34].
Mechanistic studies reveal that alkene substrates undergo protonation at acid sites, forming carbocation intermediates that subsequently rearrange through 1,2-methyl shifts [34]. The calculated activation energy for skeletal isomerization processes reaches 33-34 kilocalories per mole, showing good agreement with experimental observations of 30 kilocalories per mole [34].
Ruthenium-based catalytic systems enable enantioselective synthesis pathways through nucleophilic phosphido intermediates [9]. These catalysts demonstrate effectiveness in asymmetric alkylation reactions, particularly with benzylic chlorides and activated alkyl bromides [9]. The mixed ligand ruthenium complexes create effective asymmetric environments around the metal center [9].
For chloromethyl-substituted substrates, the catalyst system [(R)-MeO-BiPHEP/dmpe]ruthenium demonstrates optimal performance with benzylic chlorides, while [(R)-DIFLUORPHOS/dmpe]ruthenium proves more effective for less activated alkyl bromides [9].
Catalyst System | Application | Reaction Conditions | Advantages |
---|---|---|---|
Palladium complexes | Isomerization and hydrogenation | π-allyl mechanisms | High selectivity |
Modified HZSM-5 zeolite | Alkene transformation | Industrial-scale processes | Minimizes byproduct formation |
Ruthenium catalysts | Enantioselective synthesis | Nucleophilic phosphido intermediates | Stereoselective control |
Electrochemical synthesis strategies for chloromethyl-containing compounds utilize anodically coupled electrolysis to achieve simultaneous carbon-carbon and carbon-chlorine bond formation [26]. The process employs manganese-mediated catalysis with manganese triflate precatalysts and bipyridine ligands in acetonitrile-acetic acid solvent mixtures [26]. Current application of 6.0 milliamperes with 2 Faraday total charge achieves 94 percent current efficiency [26].
The electrochemical mechanism involves parallel generation of carbon-centered radicals from malononitrile substrates and chlorine radicals from sodium chloride [26]. These radical intermediates undergo selective addition to alkene substrates, with the persistent radical effect guiding regioselectivity [26]. Carbon felt anodes and platinum cathodes provide optimal electrode materials for these transformations [26].
Direct electrooxidative chlorination enables preparation of complex chloromethyl derivatives through double ene-type chlorination processes [10]. The methodology employs platinum foil electrodes in undivided cells with dichloromethane-water biphasic systems [10]. Reaction conditions include room temperature operation with controlled electricity passage of 4 to 10 Faraday per mole [10].
Research demonstrates that 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene can be prepared in 72 percent yield through this electrochemical approach [10]. The process allows selective formation of either mono-chlorinated or di-chlorinated products depending on the amount of electricity passed through the system [10].
Electrochemical transformations proceed through well-defined mechanistic pathways involving metal-mediated radical generation [26]. Cyclic voltammetry studies support proposed mechanisms involving manganese-mediated formation of radical intermediates in anodically coupled processes [26]. The selective addition of these radicals to alkene substrates occurs through chemically controlled regioselectivity patterns [26].
Divided-cell electrolysis experiments enable compartmentalization of anodic and cathodic events, facilitating identification of key intermediates and reaction pathways [26]. These controlled experiments provide crucial mechanistic insights for optimization of electrochemical synthetic protocols [26].
Industrial processes benefit from coexisting inert gases that facilitate polymerization heat removal at concentrations of 0.2 moles or more per mole of substrate [18]. Temperature control systems maintain optimal reaction conditions while preventing thermal degradation of products [18]. Continuous monitoring through conventional analytical methods including gas chromatography and infrared spectroscopy ensures consistent product quality [18].
The production methodology incorporates conventional work-up techniques including neutralization of residual hydrogen chloride and aqueous extraction procedures [8]. Product isolation achieves high yield and high purity through established separation technologies [8].
Successful scale-up requires careful consideration of heat transfer limitations and mass transfer effects in large-scale reactors [21]. The overall effectiveness factors for related hydrogenation processes typically remain below 0.15, indicating significant internal diffusion limitations [21]. These transport limitations necessitate careful reactor design to ensure adequate hydrogen availability within catalyst active zones [21].
Industrial reactor design must accommodate temperature ranges from 27 to 62 degrees Celsius with hydrogen partial pressures ranging from 0.8 to 8 atmospheres [21]. Initial substrate concentrations up to 0.6 moles per liter provide optimal reaction rates while maintaining selectivity [21].
Green chemistry approaches emphasize solvent-free reaction conditions that minimize environmental impact while maintaining synthetic efficiency [11]. Bismuth oxide catalysis enables formation of chloromethyl derivatives under solvent-free conditions with yields ranging from 60 to 98 percent [11]. These methodologies utilize solid catalyst systems that can be easily separated and recycled [11].
Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [11]. Reaction times decrease significantly from hours to minutes, with power settings of 450 watts enabling rapid transformations [11]. These approaches demonstrate superior atom economy and reduced waste generation compared to traditional synthetic methods [11].
Green synthesis protocols emphasize the development of recyclable catalyst systems that minimize waste generation [25]. Natural processes including biomineralization and self-assembly provide valuable insights for sustainable synthetic design [25]. These approaches focus on biocompatible and biodegradable catalyst systems that reduce environmental impact [25].
Sustainable synthesis methodologies incorporate circular economy principles through waste recycling and material recovery strategies [25]. Life cycle assessment considerations guide the selection of synthetic pathways with minimal environmental footprint [25]. Multi-disciplinary collaborations enable integration of green chemistry principles across various synthetic applications [25].
Green chemistry principles emphasize maximization of atom economy through careful synthetic route selection [27]. Processes that generate valuable co-products rather than waste materials demonstrate superior environmental performance [27]. The integration of recycling strategies for solvents and catalysts further enhances the sustainability profile of synthetic methodologies [27].
Energy-efficient synthetic techniques minimize the environmental impact associated with traditional high-temperature processes [11]. Room temperature reactions and reduced reaction times contribute to overall sustainability goals [11]. The elimination of hazardous solvents and reagents represents a fundamental principle in green synthetic design [11].